molecular formula C35H56O7 B591402 O-Tigloylgymnemagenin

O-Tigloylgymnemagenin

Cat. No.: B591402
M. Wt: 588.8 g/mol
InChI Key: ZVFCKHLBNXUAAD-DQGOMBRUSA-N
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Description

O-Tigloylgymnemagenin (CAS: 1581276-63-2) is a triterpenoid saponin derivative primarily isolated from plants of the Gymnema genus, such as Gymnema sylvestre. Its molecular formula is C₃₅H₅₆O₇, with a molecular weight of 588.81 g/mol and a precise isotopic mass of 588.4026 g/mol . Structurally, it features a pentacyclic oleanane skeleton substituted with hydroxyl groups and a tigloyl (2-methyl-2-butenoate) ester moiety at the 21-position. Its IUPAC name is (3β,4α,16β,21β,22α)-Olean-12-ene-3,16,21,22,23,28-hexol 21-[(2E)-2-methyl-2-butenoate] .

Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 5 donors, 7 acceptors .
  • Topological polar surface area (TPSA): 127 Ų .
  • LogP (hydrophobicity): 5.7 .
  • Physical form: Off-white to pale-yellow powder, typically with HPLC purity ≥98% .

It is commercially available as a reference standard for phytochemical and pharmacological research, supplied by companies like Sichuan Weikeqi Biotechnology and Desite Standards .

Properties

IUPAC Name

[(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4,5,10-trihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O7/c1-9-20(2)29(41)42-28-27(40)35(19-37)22(16-30(28,3)4)21-10-11-24-31(5)14-13-25(38)32(6,18-36)23(31)12-15-33(24,7)34(21,8)17-26(35)39/h9-10,22-28,36-40H,11-19H2,1-8H3/b20-9+/t22-,23+,24+,25-,26-,27-,28-,31-,32-,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFCKHLBNXUAAD-DQGOMBRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

21-O-Tigloylgymnemagenin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Comparison with Similar Compounds

Key Observations :

  • Esterification : this compound is distinguished by its 21-O-tigloyl ester, absent in Gymnemagenin and Gymnestrogenin .
  • Hydroxylation: Compared to 23-Hydroxylongispinogenin, this compound has additional hydroxyl groups at C-3, C-16, C-21, C-22, and C-28 .
  • Glycosylation : Gracillin, a larger saponin, contains sugar moieties, unlike this compound .

Research and Commercial Relevance

This compound is increasingly used as a reference standard in phytochemical studies. Its commercial availability (e.g., from Desite Standards, Sichuan Weikeqi) ensures reproducibility in research . Structural analogs like Gymnestrogenin and Gracillin are also critical for structure-activity relationship (SAR) studies to optimize triterpenoid-based therapeutics .

Biological Activity

O-Tigloylgymnemagenin, a compound derived from the Gymnema sylvestre plant, is part of a class of triterpenoid saponins known for their potential health benefits, particularly in managing diabetes and obesity. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique tigloyl modification, which enhances its bioactivity compared to other gymnemic acids. The molecular formula is C31H48O14C_{31}H_{48}O_{14}, featuring multiple hydroxyl groups that are crucial for its interaction with biological systems. The compound's structure allows it to modulate various metabolic pathways, making it a subject of interest in pharmacological research.

Biological Activities

1. Anti-Diabetic Properties

Research indicates that this compound exhibits significant anti-diabetic effects, primarily through the inhibition of glucose absorption in the intestines. A study highlighted that structural variations in gymnemic acids could influence their ability to inhibit glucose uptake, with this compound showing enhanced efficacy due to its specific modifications.

2. Anti-Inflammatory Effects

In vivo studies have demonstrated that extracts containing this compound can inhibit tumor promotion and inflammation. For instance, ethanol extracts from Gymnema sylvestre leaves were found to suppress TPA-induced inflammatory responses in mice, with this compound showing comparable activity to established anti-inflammatory drugs like hydrocortisone .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Glucose Metabolism : The compound modulates enzyme activity related to carbohydrate metabolism, thereby reducing postprandial blood glucose levels.
  • Inflammatory Pathways : It inhibits the expression of pro-inflammatory cytokines and enzymes involved in inflammatory responses, contributing to its anti-inflammatory properties .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is useful:

Compound NameStructure TypePrimary ActivityUnique Features
Gymnemic AcidTriterpenoid SaponinAntidiabeticGeneral category without specific modifications
Gymnema Sylvestre ExtractPlant ExtractAppetite suppressionContains multiple saponins
BerberineIsoquinoline AlkaloidAntidiabetic & lipid-loweringDistinct mechanism involving AMPK activation
This compoundTriterpenoid SaponinAntidiabetic & anti-inflammatorySpecific tigloyl modification enhancing bioactivity

Case Studies and Research Findings

Several case studies have explored the effects of Gymnema sylvestre extracts, including those containing this compound:

  • Study on Tumor Promotion : A 2014 study found that ethanol extracts from Gymnema leaves inhibited tumor promotion in a two-stage carcinogenesis model in mice. The isolated triterpenoids demonstrated significant anti-inflammatory effects, suggesting potential applications in cancer prevention .
  • Diabetes Management : Clinical trials have indicated that Gymnema extracts can reduce sugar cravings and support weight loss in diabetic patients. This compound's role in these extracts is crucial for enhancing their therapeutic efficacy.

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